Technical Guide: Physical and Thermodynamic Properties of 2-Fluoro-3-iodophenylhydrazine
Technical Guide: Physical and Thermodynamic Properties of 2-Fluoro-3-iodophenylhydrazine
Executive Summary
In the realm of advanced pharmaceutical development and agrochemical synthesis, halogenated phenylhydrazines serve as indispensable building blocks. 2-Fluoro-3-iodophenylhydrazine (CAS: 1388035-09-3) is a highly specialized, multi-functional intermediate. The strategic placement of an ortho-fluoro group and a meta-iodo group on the phenyl ring provides unique electronic tuning and orthogonal reactivity. This whitepaper delivers an in-depth analysis of its physical parameters, thermodynamic stability, and applied synthetic methodologies, providing drug development professionals with a robust framework for utilizing this compound in complex heterocyclic synthesis.
Molecular Identity & Structural Causality
The structural architecture of 2-Fluoro-3-iodophenylhydrazine dictates its physicochemical behavior and reactivity profile.
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The Ortho-Fluoro Effect: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the adjacent hydrazine moiety, making it slightly less nucleophilic than an unsubstituted phenylhydrazine, which enhances its stability against premature oxidation [1].
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The Meta-Iodo Effect: Iodine provides a highly polarizable, weak C-I bond that serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its meta-position relative to the hydrazine group ensures minimal steric hindrance during initial condensation reactions.
Structural reactivity map of 2-Fluoro-3-iodophenylhydrazine highlighting orthogonal functional sites.
Physical and Thermodynamic Properties
Due to the specialized nature of this compound, empirical thermodynamic data is often supplemented by advanced chemoinformatics predictions. Hydrazine derivatives are inherently high-energy molecules due to the relatively weak N-N bond (~160 kJ/mol). Consequently, thermodynamic stability is heavily dependent on environmental conditions [2].
Quantitative Data Summary
The following table synthesizes the established and predicted physicochemical properties critical for formulation, extraction, and reaction design [1][3].
| Property | Value | Method / Note |
| CAS Number | 1388035-09-3 | Verified Registry [1] |
| Molecular Formula | C₆H₆FIN₂ | - |
| Molecular Weight | 252.03 g/mol | Monoisotopic mass ~251.95 Da |
| Topological Polar Surface Area (TPSA) | 38.0 Ų | Contributed by the -NHNH₂ group |
| LogP (Octanol/Water) | ~2.1 | Predicted (Lipophilicity index) |
| pKa (Conjugate Acid) | 4.5 – 4.8 | Predicted (Inductive lowering by F) |
| Density | ~1.9 g/cm³ | Predicted (High density due to Iodine) |
| Hydrogen Bond Donors | 2 | -NH, -NH₂ |
| Hydrogen Bond Acceptors | 2 | N, F |
Thermodynamic Stability & Degradation Kinetics
Thermodynamically, 2-Fluoro-3-iodophenylhydrazine is prone to auto-oxidation. The transition state for the oxidation of the hydrazine moiety to a diazonium or radical species is lowered in the presence of ambient oxygen and transition metal impurities.
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Causality of Degradation: Exposure to UV light or temperatures exceeding 40°C accelerates the homolytic cleavage of the N-N bond. Therefore, the compound must be treated as a thermodynamically metastable system under standard ambient conditions [2].
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Each step includes the mechanistic rationale (the "why") behind the operational action.
Protocol 1: Safe Handling and Inert Storage
Because of the thermodynamic vulnerabilities discussed above, strict storage protocols are mandatory to prevent assay degradation prior to synthesis.
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Atmospheric Control: Store the compound in a sealed, amber-glass desiccator under a positive pressure of high-purity Argon (Ar) or Nitrogen (N₂). Rationale: Displacing oxygen prevents the auto-oxidation of the hydrazine group into inert, non-nucleophilic byproducts.
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Temperature Regulation: Maintain storage temperatures strictly between 2°C and 8°C. Rationale: Lowering the kinetic energy of the system prevents thermal degradation and extends the shelf-life of the weak N-N bond.
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Handling Environment: Weigh and transfer the reagent exclusively within a localized fume hood or glovebox. Use static-free, non-metallic spatulas. Rationale: Trace heavy metals (e.g., from stainless steel) can act as catalytic centers for hydrazine decomposition [2].
Protocol 2: Fischer Indole Synthesis Workflow
2-Fluoro-3-iodophenylhydrazine is exceptionally valuable for synthesizing highly functionalized indoles. The presence of the iodine atom allows for downstream late-stage functionalization.
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Hydrazone Formation:
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Dissolve 1.0 equivalent of 2-Fluoro-3-iodophenylhydrazine and 1.05 equivalents of the target ketone in glacial acetic acid (0.5 M concentration).
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Rationale: Acetic acid serves a dual purpose as both the solvent and a mild protic catalyst. It activates the ketone carbonyl for nucleophilic attack without being acidic enough to fully protonate and deactivate the hydrazine nucleophile.
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[3,3]-Sigmatropic Rearrangement:
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Elevate the reaction temperature to 90°C under continuous stirring for 4-6 hours. Monitor the consumption of the hydrazone intermediate via TLC or LC-MS.
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Rationale: Thermal energy is required to overcome the activation barrier for the cleavage of the N-N bond and the concurrent formation of the new C-C bond, the rate-determining step of the Fischer Indole mechanism.
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Cyclization and Ammonia Elimination:
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Upon completion of the rearrangement, the intermediate spontaneously cyclizes, eliminating a molecule of ammonia (NH₃) to restore aromaticity, yielding the 7-fluoro-6-iodoindole derivative.
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Isolation & Workup:
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Cool the mixture to room temperature and quench slowly with cold saturated aqueous NaHCO₃ until pH ~7 is achieved. Extract with ethyl acetate (3x).
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Rationale: Neutralizing the acetic acid prevents the degradation of the newly formed, electron-rich indole core during the concentration phase.
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Step-by-step workflow of the Fischer Indole Synthesis utilizing the hydrazine building block.
Conclusion
2-Fluoro-3-iodophenylhydrazine is a sophisticated chemical tool that bridges the gap between early-stage heterocycle construction and late-stage cross-coupling functionalization. By understanding its thermodynamic limitations—specifically its sensitivity to oxidation and thermal stress—and leveraging its unique electronic properties, researchers can deploy this building block to construct highly complex, diverse chemical libraries with high fidelity and yield.
References
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Chemsrc. "Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl) ... - cas号查询" (Contains CAS registry and structural data for 1388035-09-3). URL: [Link]
